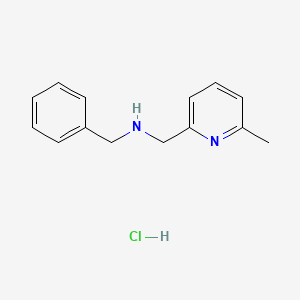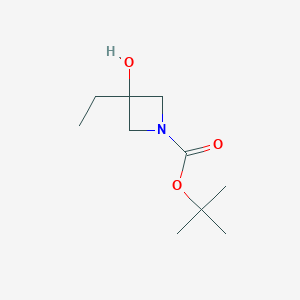![molecular formula C22H33N3O5 B1521506 (S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine CAS No. 1420804-55-2](/img/structure/B1521506.png)
(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine
Vue d'ensemble
Description
(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a 2-(cbz-amino)isopentanoyl side chain. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine typically involves the protection of the amine group using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The process can be summarized as follows:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This reaction is usually carried out in the presence of a base such as triethylamine.
Formation of the isopentanoyl side chain: The isopentanoyl side chain is introduced by reacting the Boc-protected amine with an appropriate isopentanoyl chloride derivative.
Cbz protection: The resulting compound is then treated with benzyloxycarbonyl chloride (Cbz-Cl) to protect the secondary amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine undergoes several types of chemical reactions, including:
Deprotection reactions: The Boc and Cbz protecting groups can be removed under specific conditions. Boc deprotection is typically achieved using trifluoroacetic acid, while Cbz deprotection is carried out using catalytic hydrogenation.
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Boc deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Cbz deprotection: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H2) is employed to remove the Cbz group.
Major Products Formed
Deprotected amine: Removal of the Boc and Cbz groups yields the free amine, which can be further utilized in various synthetic applications.
Applications De Recherche Scientifique
(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary applications include:
Peptide synthesis: The compound is used as a building block in the synthesis of peptides, where the Boc and Cbz groups protect the amine functionalities during the coupling reactions.
Drug development: It serves as an intermediate in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.
Bioconjugation: The compound is utilized in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, to various substrates.
Mécanisme D'action
The mechanism of action of (S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine primarily involves the protection and deprotection of amine groups. The Boc and Cbz groups protect the amine functionalities during synthetic processes, preventing unwanted side reactions. Upon completion of the synthesis, these protecting groups are removed to yield the desired free amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Boc-4-[2-(fmoc-amino)isopentanoyl]piperazine: Similar to the compound but uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Cbz.
(S)-1-Boc-4-[2-(alloc-amino)isopentanoyl]piperazine: Uses allyloxycarbonyl (Alloc) as the protecting group.
Uniqueness
(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine is unique due to its combination of Boc and Cbz protecting groups, which offer orthogonal protection strategies. This allows for selective deprotection under different conditions, providing greater flexibility in synthetic applications.
Propriétés
IUPAC Name |
tert-butyl 4-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O5/c1-16(2)18(23-20(27)29-15-17-9-7-6-8-10-17)19(26)24-11-13-25(14-12-24)21(28)30-22(3,4)5/h6-10,16,18H,11-15H2,1-5H3,(H,23,27)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLPNMZPBKOAJL-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521424.png)
![4-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521425.png)
![4-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521426.png)
![4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521427.png)









